molecular formula C4H11ClN2 B8672906 1-Methylazetidin-3-amine xhydrochloride

1-Methylazetidin-3-amine xhydrochloride

Cat. No.: B8672906
M. Wt: 122.60 g/mol
InChI Key: FINSQRMFBWJILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylazetidin-3-amine xhydrochloride is a chemical compound with the molecular formula C4H10N2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine xhydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-methylazetidin-3-amine hydrochloride may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is often purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidin-3-amine xhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

1-Methylazetidin-3-amine xhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methylazetidine: The parent compound without the amine group.

    3-Aminoazetidine: A similar compound with an amino group at the 3-position.

    N-Methylazetidine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: 1-Methylazetidin-3-amine xhydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

1-methylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H

InChI Key

FINSQRMFBWJILP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)N.Cl

Origin of Product

United States

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